molecular formula C14H27NO B1293682 2-(Dicyclohexylamino)ethanol CAS No. 4500-31-6

2-(Dicyclohexylamino)ethanol

Cat. No.: B1293682
CAS No.: 4500-31-6
M. Wt: 225.37 g/mol
InChI Key: LLTGNYZQUXACFO-UHFFFAOYSA-N
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Description

2-(Dicyclohexylamino)ethanol is a tertiary amine with the molecular formula C14H27NO. It is known for its unique chemical structure, which includes a hydroxyl group attached to an ethyl chain that is bonded to a dicyclohexylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dicyclohexylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of dicyclohexylamine with ethylene oxide. The reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where dicyclohexylamine and ethylene oxide are combined under optimized conditions. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Preclinical studies have shown promising results for the treatment of pain and inflammation.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Dicyclohexylamino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may bind to specific receptors in the nervous system, influencing pain perception and inflammation .

Comparison with Similar Compounds

2-(Dicyclohexylamino)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a hydroxyl group and a dicyclohexylamino group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(dicyclohexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14,16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTGNYZQUXACFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063500
Record name Ethanol, 2-(dicyclohexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4500-31-6
Record name 2-(Dicyclohexylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4500-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(dicyclohexylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(dicyclohexylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(dicyclohexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dicyclohexylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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